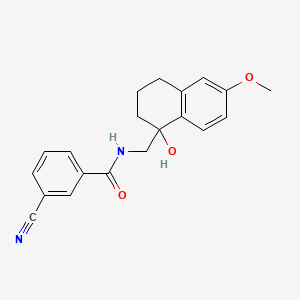
N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MTTN, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Corrosion Inhibition
A study on nicotinamide derivatives, including those similar in structure to "N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide," revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrated the ability to suppress both anodic and cathodic processes, behaving as mixed-type corrosion inhibitors. Their adsorption was found to follow the Langmuir isotherm model, indicating a strong and efficient corrosion inhibition effect (Chakravarthy, Mohana, & Kumar, 2014).
Neuroprotection
In the realm of neuropharmacology, analogs of "N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide" have been investigated for their neuroprotective properties. Specifically, YM-244769, a novel Na+/Ca2+ exchange inhibitor, was found to protect against hypoxia/reoxygenation-induced damage in neuronal cells. This compound preferentially inhibits NCX3 isoforms, which are crucial in calcium regulation, thereby offering a promising approach for neuroprotective therapies (Iwamoto & Kita, 2006).
Recovery from DNA Damage
Nicotinamide analogs have been studied for their effects on cellular recovery following DNA damage. These compounds, particularly those inhibiting adenosine diphosphate ribosyltransferases, were shown to block the recovery of cell division potential after damage induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), highlighting their potential in studying cellular repair mechanisms (Jacobson et al., 1984).
Mechanism of Action
Target of action
Compounds with these groups often interact with various receptors in the body. For instance, pyridine derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
The interaction of the compound with its targets could lead to changes in the cellular processes. For example, the methoxyphenyl group has been used as a protecting group for amino groups, demonstrating stability under various conditions .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the urea linkage in the methoxyphenyl group has been found to be stable under acidic, alkaline, and aqueous conditions .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-7-3-2-5-13(16)11-20-17(21)15-6-4-9-19-18(15)23-14-8-10-24-12-14/h2-7,9,14H,8,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMRVOUMVHYPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-enamide](/img/structure/B2638576.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2638577.png)
![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide](/img/structure/B2638579.png)

![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)

![1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2638584.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2638585.png)
![N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638586.png)
![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2638587.png)

![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2638593.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2638597.png)